

6-Bromohex-5-en-1-ol: A Comprehensive Technical Review

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Compound of Interest

Compound Name: 6-Bromohex-5-EN-1-OL

Cat. No.: B12618760

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For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

6-Bromohex-5-en-1-ol is a bifunctional organic molecule containing both a primary alcohol and a vinyl bromide moiety. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, offering multiple avenues for chemical modification. Its structure is amenable to a variety of transformations, including oxidation, esterification, and cross-coupling reactions, suggesting its utility in the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research. This technical guide provides a comprehensive review of the synthesis, potential reactions, and applications of **6-bromohex-5-en-1-ol**, supported by detailed hypothetical experimental protocols and characterization data. Due to a lack of specific published literature on this compound, the synthetic routes and spectroscopic data presented herein are based on established chemical principles and data from analogous structures.

Introduction

The strategic incorporation of halogenated alkenes and primary alcohols into molecular scaffolds is a cornerstone of modern organic synthesis. The vinyl bromide group serves as a versatile handle for carbon-carbon bond formation through various cross-coupling reactions, while the primary alcohol allows for the introduction of diverse functionalities through oxidation,

etherification, or esterification. **6-Bromohex-5-en-1-ol** (CAS No. 919800-95-6), with its C6 backbone, offers a flexible spacer element, making it an attractive synthon for the construction of larger, more complex molecules. This document aims to provide a detailed overview of this compound for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

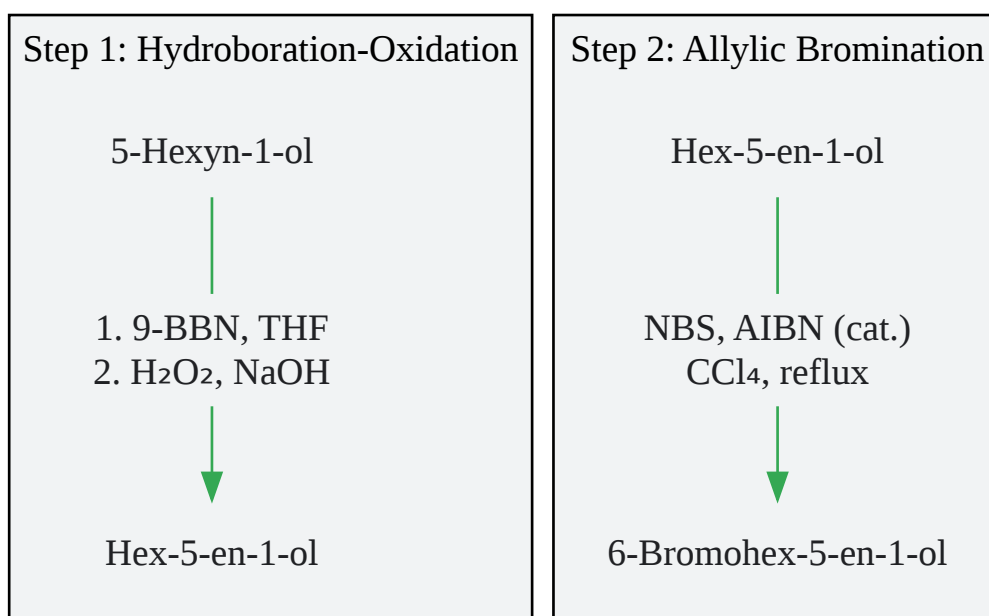
A summary of the key physicochemical properties of **6-bromohex-5-en-1-ol** is presented in the table below. These values are calculated based on its chemical structure.

Property	Value
CAS Number	919800-95-6
Molecular Formula	C ₆ H ₁₁ BrO
Molecular Weight	179.05 g/mol
Appearance	Colorless to pale yellow liquid (predicted)
Boiling Point	Not reported
Density	Not reported
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)

Synthesis of 6-Bromohex-5-en-1-ol

While a specific, peer-reviewed synthesis of **6-bromohex-5-en-1-ol** has not been prominently reported, a plausible and efficient synthetic route can be designed based on well-established organic transformations. A logical two-step approach involves the hydroboration-oxidation of a terminal alkyne followed by a hydrobromination/radical bromination of the resulting terminal alkene. A detailed hypothetical protocol is provided below.

Synthetic Scheme



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Caption: Proposed synthetic pathway to **6-bromohex-5-en-1-ol**.

Detailed Experimental Protocols

Step 1: Synthesis of Hex-5-en-1-ol from 5-Hexyn-1-ol

- Materials: 5-Hexyn-1-ol, 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF), Tetrahydrofuran (THF, anhydrous), Sodium hydroxide (NaOH) solution (3 M), Hydrogen peroxide (H₂O₂, 30% aqueous solution), Diethyl ether, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
- Procedure:
 - To a dry 250 mL round-bottom flask under an argon atmosphere, add 5-hexyn-1-ol (5.0 g, 51 mmol).
 - Dissolve the alkyne in anhydrous THF (50 mL).
 - Cool the solution to 0 °C in an ice bath.

- Slowly add 0.5 M 9-BBN in THF (112 mL, 56 mmol) via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (20 mL).
- Carefully add 30% H₂O₂ (20 mL) dropwise, ensuring the temperature does not exceed 20 °C.
- Stir the mixture at room temperature for 1 hour.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (50 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford hex-5-en-1-ol as a colorless oil.

Step 2: Synthesis of **6-Bromohex-5-en-1-ol** from Hex-5-en-1-ol

- Materials: Hex-5-en-1-ol, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄, anhydrous), Dichloromethane, Saturated aqueous sodium bicarbonate solution, Saturated aqueous sodium thiosulfate solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).
- Procedure:
 - In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve hex-5-en-1-ol (2.0 g, 20 mmol) in anhydrous CCl₄ (40 mL).
 - Add NBS (3.74 g, 21 mmol) and a catalytic amount of AIBN (164 mg, 1 mmol).

- Heat the mixture to reflux and irradiate with a 250W lamp for 2 hours. Monitor the reaction by TLC.
- Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
- Wash the filtrate with saturated aqueous sodium bicarbonate solution (20 mL) and then with saturated aqueous sodium thiosulfate solution (20 mL).
- Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield **6-bromohex-5-en-1-ol**.

Spectroscopic Characterization (Hypothetical Data)

The following table summarizes the expected spectroscopic data for **6-bromohex-5-en-1-ol** based on its structure and known chemical shifts for similar compounds.

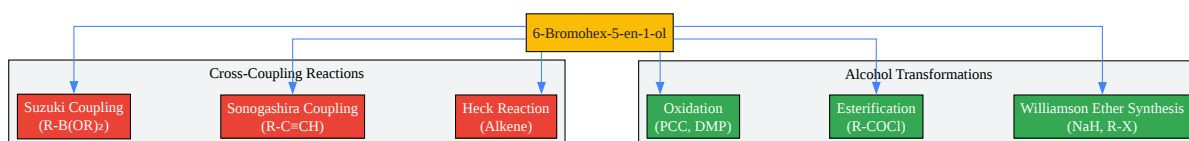
Technique	Expected Data
¹ H NMR (400 MHz, CDCl ₃)	δ 6.25 (dt, 1H, J = 13.9, 7.1 Hz, H-5), 6.05 (d, 1H, J = 13.9 Hz, H-6), 3.68 (t, 2H, J = 6.5 Hz, H-1), 2.20 (q, 2H, J = 7.1 Hz, H-4), 1.65-1.55 (m, 2H, H-2), 1.50-1.40 (m, 2H, H-3).
¹³ C NMR (100 MHz, CDCl ₃)	δ 135.5 (C-5), 108.0 (C-6), 62.5 (C-1), 32.0 (C-4), 31.5 (C-2), 25.0 (C-3).
FT-IR (neat)	ν (cm ⁻¹) 3350 (br, O-H), 3080, 2940, 2860 (C-H), 1640 (C=C), 910 (vinyl C-H bend), 650 (C-Br).
Mass Spec. (EI)	m/z (%) 179/181 ([M] ⁺), 100 ([M-Br] ⁺), 81, 67, 55.

Potential Reactions and Applications

6-Bromohex-5-en-1-ol is a versatile synthetic intermediate. The vinyl bromide functionality is particularly useful for palladium-catalyzed cross-coupling reactions, while the primary alcohol

can be readily functionalized.

Reaction Scheme



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Caption: Potential reaction pathways for **6-bromohex-5-en-1-ol**.

Applications in Drug Discovery and Natural Product Synthesis

The ability to introduce complex carbon skeletons via the vinyl bromide handle, coupled with the functionalization potential of the alcohol, makes **6-bromohex-5-en-1-ol** a promising building block in medicinal chemistry and natural product synthesis. For instance, it could be employed in the synthesis of long-chain unsaturated alcohols, which are components of various natural products with interesting biological activities. In drug discovery, this scaffold could be used to generate libraries of compounds for screening, where the vinyl group allows for late-stage diversification.

Conclusion

6-Bromohex-5-en-1-ol represents a synthetically versatile, yet underexplored, chemical entity. Its dual functionality provides a platform for a wide range of chemical transformations, positioning it as a valuable tool for chemists in academia and industry. The hypothetical synthetic routes and characterization data provided in this guide offer a solid foundation for future research and application of this promising building block. Further experimental validation is necessary to fully unlock the potential of **6-bromohex-5-en-1-ol** in the development of novel therapeutics and functional materials.

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